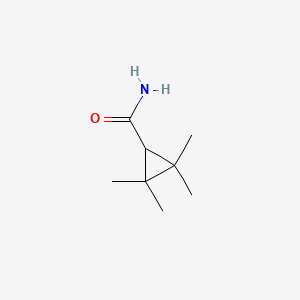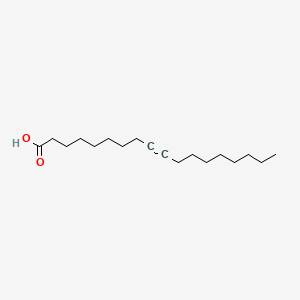
Stearolic acid
Descripción general
Descripción
Mecanismo De Acción
El mecanismo de acción del ácido 9-octadecinóico implica su interacción con objetivos moleculares y vías dentro de las células. El compuesto puede sufrir varias reacciones químicas, como oxidación y reducción, que pueden afectar su actividad biológica y eficacia . Los objetivos moleculares específicos y las vías involucradas en su mecanismo de acción aún están bajo investigación y pueden variar según la aplicación y el contexto.
Análisis Bioquímico
Biochemical Properties
9-Octadecynoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. It is known to interact with enzymes such as acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. These derivatives are crucial intermediates in lipid metabolism. Additionally, 9-Octadecynoic acid can inhibit the activity of certain desaturases, enzymes responsible for introducing double bonds into fatty acids, thereby affecting the synthesis of unsaturated fatty acids .
Cellular Effects
The effects of 9-Octadecynoic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 9-Octadecynoic acid can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, 9-Octadecynoic acid can alter the expression of genes involved in fatty acid oxidation and energy homeostasis .
Molecular Mechanism
At the molecular level, 9-Octadecynoic acid exerts its effects through various mechanisms. One key mechanism involves the inhibition of stearoyl-CoA desaturase (SCD), an enzyme that converts saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD, 9-Octadecynoic acid reduces the levels of monounsaturated fatty acids, which can impact membrane fluidity and cellular signaling. Additionally, 9-Octadecynoic acid can bind to and activate PPARs, leading to changes in gene expression and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Octadecynoic acid can vary over time. Studies have shown that it is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to 9-Octadecynoic acid has been associated with alterations in cellular function, including changes in lipid metabolism and gene expression. These temporal effects highlight the importance of considering the duration of exposure in experimental designs .
Dosage Effects in Animal Models
The effects of 9-Octadecynoic acid in animal models are dose-dependent. At low doses, it can enhance fatty acid oxidation and improve metabolic health. At high doses, 9-Octadecynoic acid may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These adverse effects underscore the need for careful dosage optimization in therapeutic applications and experimental studies .
Metabolic Pathways
9-Octadecynoic acid is involved in several metabolic pathways, primarily those related to lipid metabolism. It is metabolized by enzymes such as acyl-CoA synthetase and incorporated into acyl-CoA derivatives. These derivatives can enter various metabolic pathways, including β-oxidation for energy production and the synthesis of complex lipids. The interactions of 9-Octadecynoic acid with these enzymes and pathways can influence metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, 9-Octadecynoic acid is transported and distributed through interactions with specific transporters and binding proteins. It can be incorporated into lipid droplets, membranes, and other cellular compartments. The distribution of 9-Octadecynoic acid within cells can affect its localization and accumulation, influencing its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 9-Octadecynoic acid is critical for its function. It is often found in lipid droplets, endoplasmic reticulum, and mitochondria, where it can participate in lipid metabolism and signaling. Post-translational modifications, such as palmitoylation, can direct 9-Octadecynoic acid to specific cellular compartments, enhancing its interactions with target proteins and enzymes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido 9-octadecinóico se puede sintetizar a través de varios métodos. Un enfoque común implica la hidrogenación parcial del ácido oleico (ácido 9-octadecenoico) utilizando un catalizador como rutenio-estaño-alúmina (Ru-Sn-Al2O3) . Las condiciones de reacción, incluida la secuencia de incorporación de metales en el catalizador, afectan significativamente el comportamiento catalítico y la preservación del enlace insaturado .
Métodos de Producción Industrial
La producción industrial del ácido 9-octadecinóico normalmente implica el uso de procesos catalíticos avanzados para garantizar un alto rendimiento y pureza. El método sol-gel se utiliza a menudo para incorporar partículas metálicas en el catalizador, lo que resulta en partículas finas y uniformemente distribuidas que mejoran la actividad catalítica y la selectividad .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 9-octadecinóico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno al compuesto, lo que lleva a la formación de óxidos.
Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, lo que da como resultado la formación de productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones del ácido 9-octadecinóico incluyen gas hidrógeno para reacciones de reducción y oxígeno o agentes oxidantes para reacciones de oxidación. Las condiciones de reacción, como la temperatura y la presión, se controlan cuidadosamente para lograr los productos deseados .
Principales Productos Formados
Los principales productos formados a partir de las reacciones del ácido 9-octadecinóico dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la hidrogenación del ácido 9-octadecinóico puede producir 9-octadecen-1-ol, un intermedio valioso en la síntesis de varios productos químicos .
Aplicaciones Científicas De Investigación
El ácido 9-octadecinóico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Biología: Se estudia por sus posibles actividades biológicas y efectos en los procesos celulares.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluido su papel en el desarrollo de nuevos fármacos y tratamientos.
Industria: Se utiliza en la producción de agroquímicos, productos farmacéuticos y colorantes.
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares al ácido 9-octadecinóico incluyen:
Ácido 9-octadecenoico (ácido oleico): Este compuesto tiene un doble enlace entre los átomos de carbono noveno y décimo en lugar de un triple enlace.
Ácido elaídico: Este es el isómero trans del ácido oleico y tiene propiedades químicas similares.
Singularidad
El ácido 9-octadecinóico es único debido a la presencia de un triple enlace en su estructura, que le confiere propiedades químicas y reactividad distintas en comparación con sus contrapartes con dobles enlaces. Esta singularidad lo hace valioso en diversas aplicaciones químicas e industriales .
Propiedades
IUPAC Name |
octadec-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTIBVZDHOMOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198647 | |
| Record name | 9-Stearolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-24-1 | |
| Record name | 9-Octadecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Stearolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Stearolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadec-9-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9KFA3WKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


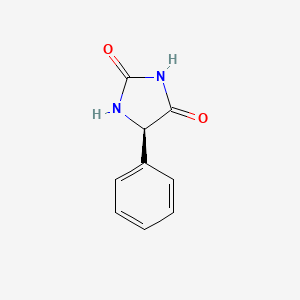
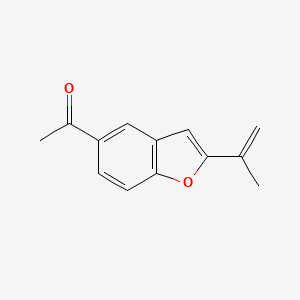
![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)
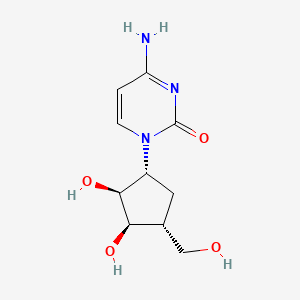
![[18F]Fluorothymidine](/img/structure/B1202453.png)
![[(5R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydrofuran-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1202456.png)
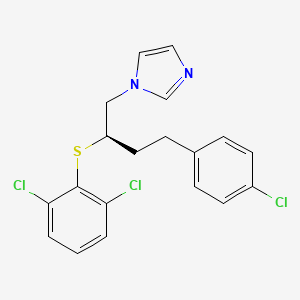
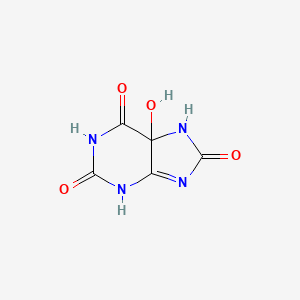
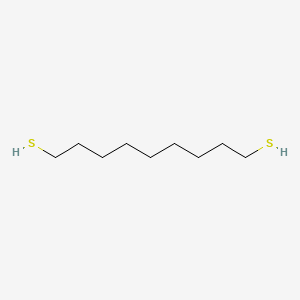
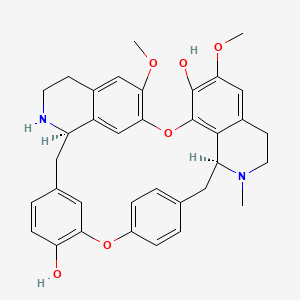
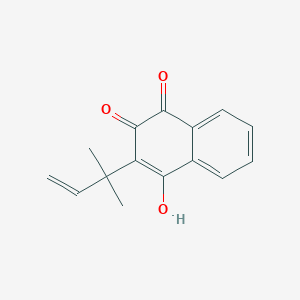
![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)
